

YLT-11: A Technical Guide to its Therapeutic Potential in Oncology

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For Researchers, Scientists, and Drug Development Professionals

Abstract

YLT-11 is a novel, potent, and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4). Preclinical studies have demonstrated its significant anti-neoplastic activity, particularly in breast cancer models. This technical guide provides an in-depth overview of the current understanding of **YLT-11**, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of **YLT-11** and other PLK4 inhibitors.

Introduction to YLT-11 and its Target: PLK4

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1] Dysregulation of PLK4 expression is frequently observed in various human cancers and is often associated with a poor prognosis.[2] The overexpression of PLK4 can lead to centrosome amplification, a hallmark of cancer cells that contributes to genomic instability and tumorigenesis.[1] Consequently, inhibiting PLK4 has emerged as a promising therapeutic strategy for cancer.

YLT-11 is a novel small-molecule inhibitor designed to target the ATP-binding pocket of PLK4. [3] It has shown high selectivity for PLK4 over other members of the PLK family, suggesting a favorable safety profile with potentially fewer off-target effects.[3]



Mechanism of Action of YLT-11

YLT-11 exerts its anti-cancer effects by disrupting the normal function of PLK4 in centriole duplication. This leads to a cascade of events culminating in mitotic defects and, ultimately, cancer cell death.

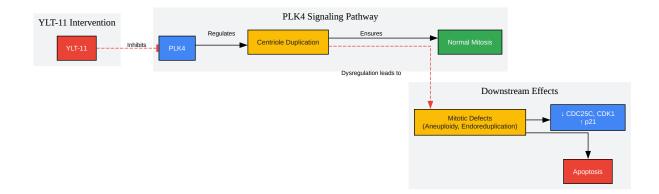
Dysregulation of Centriole Duplication

At low concentrations (\leq 0.25 µM), **YLT-11** has been observed to cause an increase in the number of centrioles.[3][4] Conversely, at higher concentrations (\geq 0.5 µM), it leads to a decrease in centriole numbers.[3] This dose-dependent bi-modal effect on centriole duplication is a characteristic outcome of PLK4 inhibition and is central to the anti-proliferative activity of **YLT-11**.[3][4]

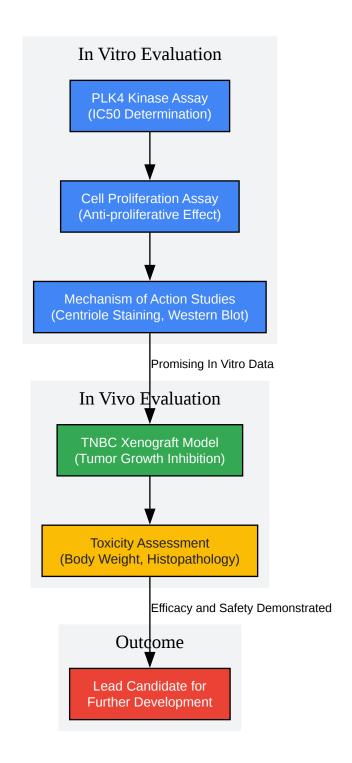
Induction of Mitotic Defects and Apoptosis

The abnormal centriole numbers induced by **YLT-11** treatment lead to mitotic defects, including abortive mitosis, endoreduplication, and aneuploidy.[4] These mitotic errors trigger cell cycle arrest and subsequently induce apoptosis (programmed cell death) in cancer cells.[3][4] Mechanistically, **YLT-11** has been shown to inhibit the activity of cell cycle-associated proteins such as CDC25C and CDK1, while increasing the levels of the cell cycle inhibitor p21.[3]









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